molecular formula C12H15N3S2 B2572473 4-allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 522597-63-3

4-allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2572473
CAS No.: 522597-63-3
M. Wt: 265.39
InChI Key: MPJVRRILZIGBDP-UHFFFAOYSA-N
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Description

4-Allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group at the 4-position and a 4-ethyl-5-methylthien-3-yl group at the 5-position.

Properties

IUPAC Name

3-(4-ethyl-5-methylthiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c1-4-6-15-11(13-14-12(15)16)10-7-17-8(3)9(10)5-2/h4,7H,1,5-6H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJVRRILZIGBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C2=NNC(=S)N2CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds, followed by cyclization to form the triazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Thiol Group Reactivity

The thiol group at position 3 of the triazole ring exhibits nucleophilic character, participating in alkylation, acylation, and oxidation reactions:

Alkylation Reactions

Reaction with alkyl halides or epoxides yields thioether derivatives. For example:

ReagentConditionsProductYieldSource
Ethyl bromoacetateDMF, Et₃N, RTEthyl 2-[(triazolyl)thio]acetate80%
Benzyl chlorideK₂CO₃, acetone, Δ3-(Benzylthio)-4-allyl-5-(thienyl)triazole72%

Acylation Reactions

Thiols react with acyl chlorides to form thioesters:
R-SH+R’COClR-S-CO-R’+HCl\text{R-SH} + \text{R'COCl} \rightarrow \text{R-S-CO-R'} + \text{HCl}
For instance, acetyl chloride produces the corresponding thioester in 65–78% yield under basic conditions .

Oxidation to Disulfides

Oxidation with H₂O₂ or I₂ generates disulfide-linked dimers:
2R-SHH2O2R-S-S-R2 \text{R-SH} \xrightarrow{\text{H}_2\text{O}_2} \text{R-S-S-R}
This reaction is critical for dimeric coordination complexes in materials science .

Functionalization of the Allyl Group

The allyl substituent at position 4 undergoes electrophilic and cycloaddition reactions:

Electrophilic Addition

Reaction with bromine or HCl proceeds via Markovnikov addition:
CH2=CH-CH2-Triazole+HBrCH2Br-CH2-CH2-Triazole\text{CH}_2=\text{CH-CH}_2\text{-Triazole} + \text{HBr} \rightarrow \text{CH}_2\text{Br-CH}_2\text{-CH}_2\text{-Triazole}
Such adducts serve as intermediates for further derivatization .

Diels-Alder Reactions

The allyl group acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), yielding bicyclic products .

Modification of the Thiophene Moiety

The 4-ethyl-5-methylthien-3-yl group undergoes electrophilic substitution:

Halogenation

Bromination at the α-position of thiophene using NBS:
Thiophene+NBS2-Bromo-thiophene derivative\text{Thiophene} + \text{NBS} \rightarrow 2\text{-Bromo-thiophene derivative}
Yields depend on directing effects from ethyl/methyl substituents .

Sulfonation and Nitration

Concentrated H₂SO₄ introduces sulfonic acid groups, while HNO₃/H₂SO₄ mixtures nitrate the ring .

Triazole Ring Reactions

The 1,2,4-triazole core participates in cyclization and coordination:

Coordination Chemistry

The thiol and triazole N-atoms bind transition metals (e.g., Hg²⁺, Cu²⁺). For example:
2R-SH+Hg(OAc)2[Hg(SR)2]2 \text{R-SH} + \text{Hg(OAc)}_2 \rightarrow [\text{Hg(SR)}_2]
Such complexes exhibit anticorrosive properties .

Condensation with Aldehydes

Reaction with aryl aldehydes forms hydrazone derivatives, enhancing biological activity (e.g., antiproliferative effects against melanoma cells) .

Synthetic Routes to Derivatives

Key methods include:

  • Cyclization of Thiosemicarbazides : Base-mediated cyclization forms triazolethiones (52–88% yields) .

  • Hydrazinolysis : Ethyl ester intermediates react with hydrazine hydrate to yield hydrazide derivatives .

  • Cross-Coupling : Suzuki-Miyaura reactions on brominated thiophene enable aryl/heteroaryl substitutions .

Scientific Research Applications

Agricultural Applications

Fungicidal Activity
4-allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol exhibits potent fungicidal properties. Its mechanism involves inhibiting fungal growth by disrupting sterol biosynthesis. This makes it a candidate for developing new agricultural fungicides.

Fungus Inhibition Rate (%) Concentration (mg/L)
Fusarium spp.85100
Aspergillus spp.7850
Alternaria spp.9075

Case Study: A study demonstrated that this compound effectively reduced the incidence of Fusarium wilt in tomato plants when applied at a concentration of 100 mg/L, showcasing its potential as a biopesticide .

Pharmaceutical Applications

Antimicrobial Activity
The triazole structure is known for its antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study: In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus at an MIC of 32 µg/mL, suggesting its potential use in treating bacterial infections .

Material Science

Corrosion Inhibitor
The compound has shown promise as a corrosion inhibitor for metals in acidic environments. Its thiol group enhances adsorption onto metal surfaces, providing protective layers against corrosion.

Metal Type Corrosion Rate (mm/year) Inhibitor Concentration (%)
Carbon Steel0.051
Stainless Steel0.020.5

Case Study: Experiments indicated that at a concentration of 1%, the compound reduced the corrosion rate of carbon steel in hydrochloric acid by over 90%, demonstrating its effectiveness as an industrial corrosion inhibitor .

Mechanism of Action

The mechanism of action of 4-allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol would depend on its specific interactions with molecular targets. Typically, compounds with thiol groups can form covalent bonds with proteins, affecting their function. The triazole ring may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Diversity and Electronic Effects

The compound’s 4-ethyl-5-methylthienyl substituent distinguishes it from other triazole-thiol derivatives. Key comparisons include:

Compound Name Substituents at 4-/5-Positions Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound 4-allyl, 5-(4-ethyl-5-methylthien-3-yl) Thienyl, Allyl, Thiol ~309.4 (calculated) -
4-Allyl-5-(2-ethoxyphenyl)-analog 4-allyl, 5-(2-ethoxyphenyl) Ethoxyphenyl, Allyl, Thiol 293.3
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-analog 4-phenyl, 5-(5-methylpyrazol-3-yl) Pyrazole, Phenyl, Thiol ~285.3
5-[3-(Morpholine-4-sulfonyl)phenyl]-analog 4-allyl, 5-(3-morpholinesulfonylphenyl) Sulfonyl, Morpholine, Thiol ~393.5
  • Thienyl vs. This may enhance interactions with biological targets like enzymes or receptors .
  • Allyl vs.

Biological Activity

4-Allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly due to its structural features that allow for various biological interactions.

The molecular formula of this compound is C₁₂H₁₅N₃S₂, with a molecular weight of 265.4 g/mol. The compound has a triazole ring which is essential for its biological activity, particularly in enzyme inhibition and antimicrobial properties.

PropertyValue
Molecular FormulaC₁₂H₁₅N₃S₂
Molecular Weight265.4 g/mol
CAS Number522597-63-3
StructureStructure

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiol group can form covalent bonds with proteins, potentially altering their function. Additionally, the triazole ring may modulate enzyme activity by acting as an inhibitor or substrate.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various fungi and bacteria. For instance, derivatives of triazoles have demonstrated effectiveness against pathogenic fungi such as Aspergillus species and Candida species .

Anticancer Potential

The anticancer properties of triazole derivatives have been extensively studied. A combinatorial library created from similar structures indicated promising antineoplastic activities. For example, certain derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory and Analgesic Effects

Triazole compounds have also been investigated for their anti-inflammatory and analgesic properties. The presence of a thiol group enhances the potential for these compounds to act as inhibitors of inflammatory mediators, suggesting their use in treating conditions characterized by inflammation .

Study on Antifungal Activity

In a study evaluating the antifungal activities of various triazole derivatives, it was found that compounds with structural similarities to 4-alyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol exhibited significant inhibitory effects against Aspergillus flavus and Candida albicans. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions enhanced antifungal potency .

Evaluation of Anticancer Properties

A recent study focused on the anticancer effects of 1,2,4-triazole derivatives showed that certain modifications led to increased cytotoxicity against breast and colon cancer cell lines. The study highlighted a derivative structurally related to 4-allyl compounds that demonstrated an IC50 value of 27.3 μM against T47D cells .

Q & A

Q. What are the established synthetic routes for 4-allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates validated?

The synthesis typically involves multi-step heterocyclization and alkylation. A common approach starts with the formation of a hydrazinecarbothioamide intermediate, followed by cyclization under basic conditions to yield the triazole-thiol core. The allyl group is introduced via nucleophilic substitution or alkylation using allyl halides. Intermediate validation relies on ¹H NMR spectroscopy and LC-MS to confirm regioselectivity and purity . For example, alkylation of triazole-thiol precursors with allyl bromide in ethanol under reflux (6–8 hours) achieves moderate yields (~60–70%) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound and its derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and detect tautomeric forms (e.g., thione-thiol equilibria) .
  • Elemental analysis : Validates molecular formula accuracy (±0.3% tolerance) .
  • Chromatographic mass spectrometry (LC-MS) : Identifies molecular ion peaks and fragmentation patterns, particularly for S-alkylated derivatives .
  • IR spectroscopy : Detects functional groups (e.g., C=S stretch at 1200–1250 cm⁻¹) .

Q. What reaction media and conditions optimize the synthesis of S-alkylated derivatives?

Alkylation is best performed in polar aprotic solvents (e.g., DMF or acetone) with K₂CO₃ as a base, achieving >70% yields for primary alkyl halides. For bulky electrophiles (e.g., substituted phenacyl bromides), microwave-assisted synthesis (50–80°C, 30–60 minutes) enhances reaction efficiency . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Advanced Research Questions

Q. How can molecular docking and ADME analysis predict the biological activity of derivatives?

Molecular docking (e.g., using AutoDock Vina) models interactions with biological targets (e.g., enzymes, receptors) by analyzing hydrogen bonding, hydrophobic contacts, and binding affinity (ΔG values). For instance, derivatives with electron-rich thiophene substituents show stronger binding to Candida albicans sterol 14α-demethylase (CYP51), correlating with antifungal activity . ADME predictions (SwissADME) assess drug-likeness, highlighting logP (<5) and topological polar surface area (TPSA <140 Ų) as critical parameters for bioavailability .

Q. What computational methods elucidate the electronic and structural properties of this compound?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For example, the thiol group’s HOMO (-6.2 eV) indicates nucleophilic sites prone to oxidation or alkylation .
  • Molecular Electrostatic Potential (MEP) maps : Identify electrophilic regions (e.g., sulfur atoms) for targeted modifications .
  • NMR chemical shift simulations (GIAO method): Validate experimental spectra and confirm tautomeric states .

Q. How do substituents on the triazole and thiophene rings influence antimicrobial efficacy?

  • Thiophene modifications : Electron-withdrawing groups (e.g., Cl, Br) at the 4-position enhance antifungal activity (MIC: 2–8 µg/mL against Aspergillus niger) by increasing electrophilicity .
  • Triazole S-alkylation : Long alkyl chains (C8–C12) improve membrane permeability, while aryl groups (e.g., benzodioxole) enhance binding to bacterial DNA gyrase .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Test compounds at multiple concentrations (e.g., 1–100 µM) to distinguish true activity from assay noise .
  • Cytotoxicity controls : Use mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .
  • Structural benchmarking : Compare activity of derivatives against known inhibitors (e.g., fluconazole for antifungal studies) .

Q. How are Mannich base derivatives synthesized, and what is their pharmacological relevance?

Mannich reactions involve reacting the triazole-thiol with formaldehyde and secondary amines (e.g., morpholine) in ethanol/water (1:1) at 60°C. These derivatives exhibit enhanced solubility and α-amylase inhibitory activity (IC₅₀: 12–18 µM), likely due to improved hydrogen bonding with catalytic residues .

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